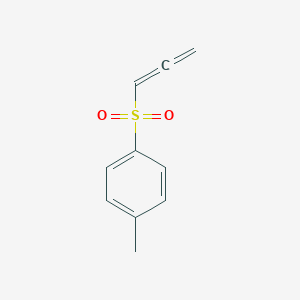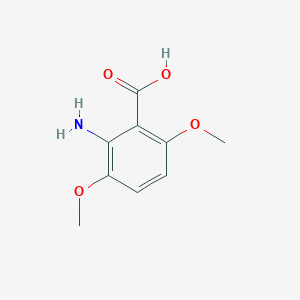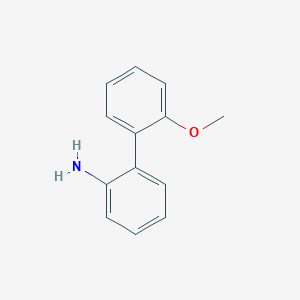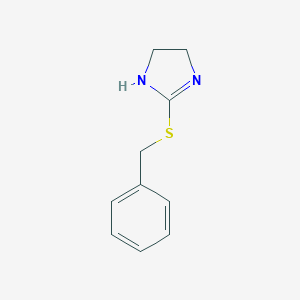
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide, also known as CI-994, is a small molecule drug that has shown promise in the treatment of various types of cancer. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which are known to have anti-tumor effects by altering gene expression patterns in cancer cells.
作用機序
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. Histone acetylation is an important epigenetic modification that regulates gene expression. By inhibiting HDACs, 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide increases histone acetylation and alters gene expression patterns in cancer cells, leading to cell cycle arrest and apoptosis.
生化学的および生理学的効果
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide has been shown to have a number of biochemical and physiological effects in cancer cells. It induces cell cycle arrest at the G1 and G2/M phases, reduces the expression of anti-apoptotic proteins, and increases the expression of pro-apoptotic proteins. It also inhibits angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body).
実験室実験の利点と制限
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide has several advantages for lab experiments, including its small molecular size, high potency, and broad-spectrum anti-tumor activity. However, it also has some limitations, such as its poor solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research and development of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide. One potential area of focus is the identification of biomarkers that can predict the response of cancer cells to 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide treatment. Another area of interest is the combination of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide with other chemotherapeutic agents to enhance its anti-tumor effects. Additionally, the development of new formulations and delivery methods for 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide could improve its solubility and reduce its toxicity. Finally, further preclinical and clinical trials are needed to fully evaluate the safety and efficacy of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide in the treatment of cancer.
合成法
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-iodoaniline with 2-chloro-4-methoxy-N-methylsulfonylaniline, followed by acetylation with acetic anhydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. It has shown promising results in inhibiting tumor growth and inducing apoptosis (programmed cell death) in cancer cells. 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.
特性
CAS番号 |
6175-75-3 |
|---|---|
製品名 |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide |
分子式 |
C16H16ClIN2O4S |
分子量 |
494.7 g/mol |
IUPAC名 |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C16H16ClIN2O4S/c1-24-15-8-7-13(9-14(15)17)20(25(2,22)23)10-16(21)19-12-5-3-11(18)4-6-12/h3-9H,10H2,1-2H3,(H,19,21) |
InChIキー |
PNSSRUBSCAKICS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C)Cl |
正規SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)
![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)









